molecular formula C15H16N4O3 B6687195 1,3-benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

1,3-benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687195
M. Wt: 300.31 g/mol
InChI Key: OSBFPUIOCHLTCJ-NSHDSACASA-N
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Description

1,3-Benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzodioxole ring fused with a pyrrolidine ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, while the benzodioxole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar aromatic properties.

    Pyrrolidine: A basic structure found in many bioactive molecules.

    Triazole: A versatile moiety used in various pharmaceuticals.

Uniqueness

1,3-Benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to its combination of these three distinct moieties, which confer a range of chemical and biological properties not found in simpler compounds .

Properties

IUPAC Name

1,3-benzodioxol-4-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-15(12-4-1-5-13-14(12)22-10-21-13)19-7-2-3-11(19)9-18-8-6-16-17-18/h1,4-6,8,11H,2-3,7,9-10H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBFPUIOCHLTCJ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3C(=CC=C2)OCO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C3C(=CC=C2)OCO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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